molecular formula C12H19N5O4 B13851892 2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate

2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate

Cat. No.: B13851892
M. Wt: 297.31 g/mol
InChI Key: RNTLFBVFCOUMAN-STAMCERTSA-N
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Description

2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate is a complex organic compound belonging to the class of purine nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a ribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate involves several steps. One common method includes the coevaporation of the starting material with pyridine, followed by the addition of trimethylchlorosilane and isobutyric anhydride. The reaction is typically carried out under an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate involves its interaction with specific molecular targets and pathways. It is known to bind to purine receptors and modulate various biochemical processes, including nucleic acid synthesis and enzyme activity. The compound’s effects are mediated through its ability to interact with cellular components and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate is unique due to its specific structural features, which confer distinct biochemical properties. Its ethyl group and specific stereochemistry contribute to its unique reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H19N5O4

Molecular Weight

297.31 g/mol

IUPAC Name

2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate

InChI

InChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-8,11,18-19H,2-4H2,1H3,(H3,13,14,15)/t6-,7+,8+,11?/m0/s1

InChI Key

RNTLFBVFCOUMAN-STAMCERTSA-N

Isomeric SMILES

CCN1C=[N+](C2=C1C(N=C(N2)N)[O-])[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CCN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3CC(C(O3)CO)O

Origin of Product

United States

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